

# Solubility characteristics of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

**Cat. No.:** B183634

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An In-depth Technical Guide to the Solubility Characteristics of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**

## Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**. While specific experimental data for this compound is not readily available in public literature, this document outlines its predicted solubility based on its chemical structure and the known properties of carboxylic acids. Furthermore, it details the standard experimental protocols for determining both thermodynamic and kinetic solubility, as well as pH-dependent solubility, which are critical for researchers in drug development and chemical sciences. This guide is intended to serve as a practical resource, offering methodologies and frameworks for the empirical investigation of this compound's solubility profile.

## Introduction

**1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** is a halogenated aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group, a non-polar cyclobutane ring, and a moderately non-polar bromophenyl group, suggests a complex solubility profile. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and assessing its potential as a pharmaceutical intermediate. Carboxylic acids, in general, exhibit pH-dependent aqueous solubility and varying

degrees of solubility in organic solvents, largely dictated by the interplay between the polar carboxyl group and the non-polar hydrocarbon backbone.[1]

## Predicted Solubility Profile

Based on its molecular structure, the solubility of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** in different solvent classes can be predicted as follows:

- **Aqueous Solubility:** The presence of the carboxylic acid group suggests that the compound will have low intrinsic solubility in neutral water due to the non-polar bulk of the bromophenyl and cyclobutane moieties.[1] However, its solubility is expected to increase significantly in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt. [2][3] In acidic solutions, the compound will remain in its protonated, less soluble form.
- **Polar Protic Solvents** (e.g., Methanol, Ethanol): The compound is expected to be soluble in polar protic solvents. These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): High solubility is anticipated in polar aprotic solvents, which can solvate the polar carboxyl group effectively.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Due to the significant non-polar character of the bromophenyl and cyclobutane groups, some solubility in non-polar solvents is expected, although it may be limited by the polarity of the carboxylic acid group.
- **Chlorinated Solvents** (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted in chlorinated solvents.

## Quantitative Data Presentation

While specific experimental data is unavailable, the following tables provide a structured format for presenting solubility data once determined.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

Solvent	Solubility (mg/mL)	Solubility (mol/L)	Method
Water (pH 7.0)	Shake-Flask		
0.1 M HCl	Shake-Flask		
0.1 M NaOH	Shake-Flask		
Methanol	Shake-Flask		
Ethanol	Shake-Flask		
DMSO	Shake-Flask		
Dichloromethane	Shake-Flask		
Hexane	Shake-Flask		

Table 2: pH-Dependent Aqueous Solubility Profile

pH	Solubility (mg/mL)	Method
2.0	Potentiometric Titration	
4.0	Potentiometric Titration	
6.0	Potentiometric Titration	
7.4	Potentiometric Titration	
8.0	Potentiometric Titration	
10.0	Potentiometric Titration	

## Experimental Protocols

The following are detailed methodologies for determining the solubility of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid**.

## Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[\[4\]](#)

Protocol:

- Preparation: Add an excess amount of solid **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** to a known volume of the desired solvent in a glass vial. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).
- Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
- Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

## Kinetic Solubility Determination (Turbidimetric/Nephelometric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[\[5\]](#)[\[6\]](#)

Protocol:

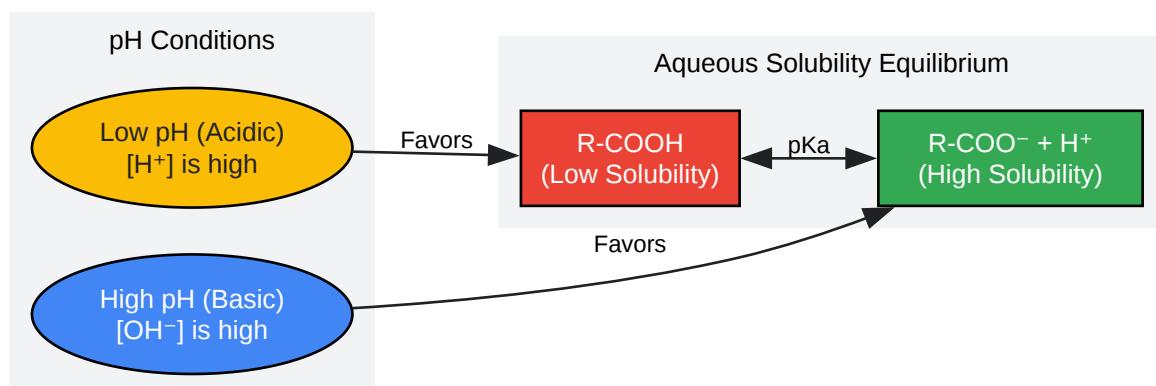
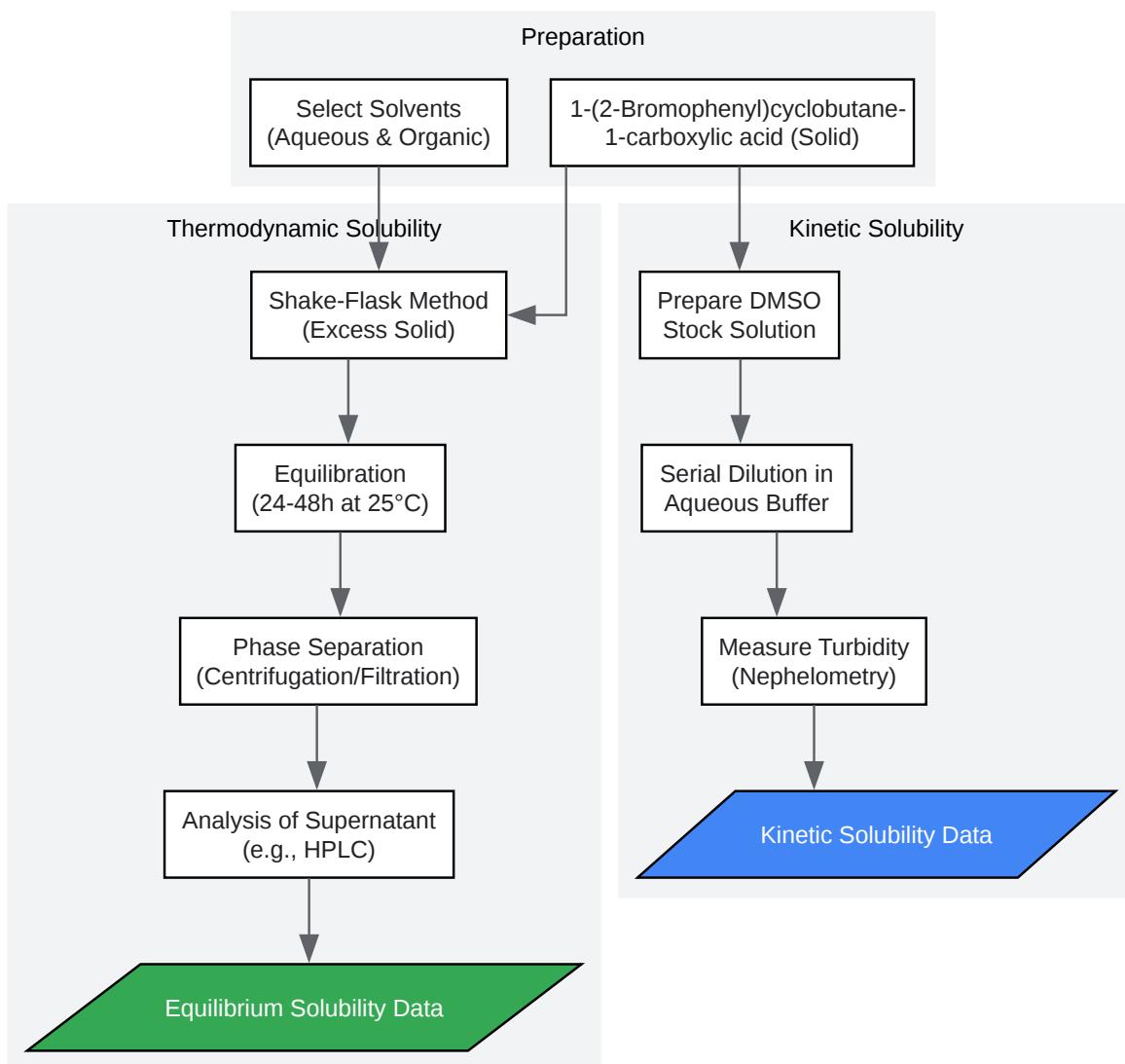
- Stock Solution Preparation: Prepare a high-concentration stock solution of **1-(2-Bromophenyl)cyclobutane-1-carboxylic acid** in DMSO (e.g., 10 mM).

- Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.
- Precipitation Monitoring: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.[6]
- Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

## Visualization of Key Concepts

### Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for characterizing the solubility of a compound.

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